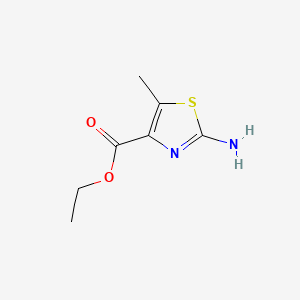

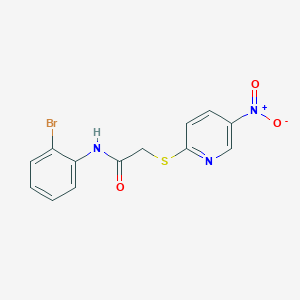

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is a compound that falls within the category of 2-amino-thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as anti-tumor agents. The structure of such compounds is often designed based on known active drugs, such as dasatinib, to enhance their selectivity and potency against cancer cells.

Synthesis Analysis

The synthesis of related 2-amino-thiazole derivatives involves a systematic combinatorial chemical approach. For instance, the synthesis of a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was based on the structure of dasatinib, a known anti-tumor drug . Although the specific synthesis of N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide is not detailed in the provided papers, it can be inferred that similar synthetic routes involving combinatorial chemistry and the use of chloroacetamide reagents could be employed .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The structure-activity relationship (SAR) studies, as mentioned in the provided papers, indicate that certain core structures, such as the pyrimidin-4-ylamino core in dasatinib, are responsible for anti-tumor activity against various cell lines . The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include the condensation of precursor molecules, such as acetyl-anilinothiophenes, with reagents like thiosemicarbazide, followed by treatment with chloroacetone or chloroacetic acid to yield thiazole-thiophene hybrids . These reactions are carefully designed to introduce specific functional groups that are anticipated to enhance the anticancer activity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, are influenced by their molecular structure. The presence of different substituents on the thiazole core can affect the compound's solubility, stability, and reactivity, which in turn can impact its biological activity. The papers provided do not detail the specific properties of N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, but the general approach to evaluating these properties would involve a combination of experimental measurements and computational predictions .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has explored the synthesis of various derivatives related to N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, focusing on their potential anticancer properties. For instance, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those resembling the specified compound, has shown promising anticancer activity. These derivatives have been tested for cytotoxicity against several cancer cell lines, demonstrating good inhibitory activity, particularly for products containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Agents

Thiazole and thiazolyl derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing moderate to good efficacy against both gram-positive and gram-negative bacteria. These studies highlight the potential of thiazole-based compounds as effective antimicrobial agents. Specifically, the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines has demonstrated potential antibacterial activity, indicating the significance of structural and physicochemical parameters in enhancing the efficacy of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).

Anti-inflammatory and CNS Depressant Activities

The exploration into thiazole derivatives extends to their potential anti-inflammatory and central nervous system (CNS) depressant activities. The design and synthesis of specific indole acetamide derivatives have shown promising anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase domains. These findings suggest the versatility of thiazole and related compounds in treating various conditions beyond their antimicrobial and anticancer applications (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-11(24)20-14-6-3-7-15(9-14)21-17(25)16-10-26-18(23-16)22-13-5-2-4-12(19)8-13/h2-10H,1H3,(H,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESHJXAWFORLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)